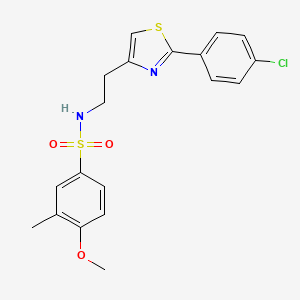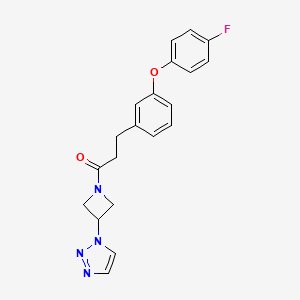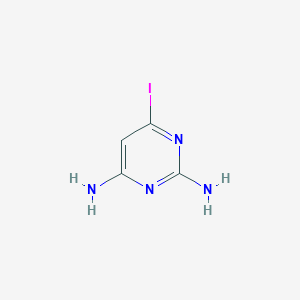
(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid” is a chemical compound with the CAS Number: 1185293-16-6 . Its molecular weight is 241.64 . The IUPAC name of this compound is [5- (3-pyridinyl)-2H-tetraazol-2-yl]acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid” is 1S/C8H7N5O2.ClH/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6;/h1-4H,5H2,(H,14,15);1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid” include its molecular weight (241.64) and its IUPAC name ([5- (3-pyridinyl)-2H-tetraazol-2-yl]acetic acid hydrochloride) .
Scientific Research Applications
Synthesis and Coordination Compounds
- Synthesis of Aryloxadiazolylacetic Acids: The synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, a process involving the acylation and thermal degradation of ethyl (l//-tetrazol-5-yl)acetate, can yield derivatives with potential anti-inflammatory and analgesic activities. This method offers a simpler alternative to previously described multistep syntheses, enhancing its synthetic utility (Janda, 2001).
- Formation of Coordination Compounds with Neodymium: Tetrazole containing carboxylic acid ligands, including 5-(3-pyridyl)tetrazole-2-acetic acid, react with NdCl3·6H2O under hydrothermal conditions to form complexes with different structural characteristics and luminescent properties. These compounds demonstrate the potential for novel coordination architectures (Zou et al., 2014).
Antimycobacterial Activity
- Antimycobacterial Derivatives: Arylidene-hydrazide derivatives of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid have been synthesized and shown to exhibit modest antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).
Luminescent Properties and Molecular Structure
- Luminescent Properties of Coordination Compounds: Gadolinium coordination compounds derived from various tetrazole-containing carboxylic acids, including derivatives of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid, have been investigated for their luminescent properties at room temperature, suggesting potential applications in optical materials (Shen et al., 2016).
- Molecular Structure Analysis: The molecular structure of compounds like 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, synthesized from similar tetrazole compounds, has been analyzed using various spectroscopic methods, providing insight into their chemical properties (Ershov et al., 2023).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(5-pyridin-3-yltetrazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INISLTLPKSFWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline](/img/structure/B2689879.png)
![9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2689880.png)

![2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2689883.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2689885.png)

![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)

![3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2689893.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)
![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2689899.png)